molecular formula C11H16ClNO B13250878 1-(2-Amino-3-methylbutoxy)-3-chlorobenzene

1-(2-Amino-3-methylbutoxy)-3-chlorobenzene

Cat. No.: B13250878
M. Wt: 213.70 g/mol
InChI Key: ITJOKLVNZMGWKP-UHFFFAOYSA-N
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Description

1-(2-Amino-3-methylbutoxy)-3-chlorobenzene (CAS No. 1592389-44-0) is a substituted aromatic compound featuring a chlorobenzene core modified with a branched alkoxy-amine substituent. The structure comprises a 3-chlorophenyl group linked via an oxygen atom to a 2-amino-3-methylbutyl chain. Commercial availability is confirmed via Ambeed, Inc., which specializes in advanced intermediates and building blocks .

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

1-(3-chlorophenoxy)-3-methylbutan-2-amine

InChI

InChI=1S/C11H16ClNO/c1-8(2)11(13)7-14-10-5-3-4-9(12)6-10/h3-6,8,11H,7,13H2,1-2H3

InChI Key

ITJOKLVNZMGWKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(COC1=CC(=CC=C1)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-3-methylbutoxy)-3-chlorobenzene typically involves the reaction of 3-chlorophenol with 2-amino-3-methylbutanol under suitable conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The process involves the nucleophilic substitution of the hydroxyl group of 3-chlorophenol by the amino alcohol, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-methylbutoxy)-3-chlorobenzene can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-(2-Amino-3-methylbutoxy)-3-chlorobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-methylbutoxy)-3-chlorobenzene involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-(2-Amino-3-methylbutoxy)-3-chlorobenzene with analogous chlorobenzene derivatives, focusing on structural features, physicochemical properties, and applications.

Table 1: Comparative Analysis of Chlorobenzene Derivatives

Compound Name Molecular Formula Molecular Weight Substituent Features Key Applications/Reactivity References
1-(2-Amino-3-methylbutoxy)-3-chlorobenzene C11H15ClNO 212.7 (calc.) Branched alkoxy-amine, N,O-bidentate Catalytic C–H functionalization
1-(1-Azido-2-methylpropyl)-3-chlorobenzene C10H13ClN3 210.7 Azido group, branched alkyl chain Radical reactions, click chemistry
1-(3-Bromopropoxy)-3-chlorobenzene C9H10BrClO 249.53 Linear bromoalkoxy chain Alkylating agent, intermediate
1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene C8H8BrClS 251.57 Thioether-bromoethyl group Thiol-mediated coupling reactions
1-Amino-4-chloro-2-nitrobenzene C6H5ClN2O2 172.57 Amino, nitro meta-substituents Dyestuff intermediate

Structural and Electronic Effects

  • Amino vs. In contrast, the azido group in 1-(1-azido-2-methylpropyl)-3-chlorobenzene enables participation in radical reactions (e.g., azidation/cyanation) and click chemistry .
  • Bromoalkoxy vs. Aminoalkoxy Chains: The bromo substituent in 1-(3-bromopropoxy)-3-chlorobenzene increases molecular weight (249.53 vs.
  • Thioether vs. Ether Linkages : The thioether group in 1-[(2-bromoethyl)sulfanyl]-3-chlorobenzene provides distinct electronic effects (weaker C–S vs. C–O bonds) and reactivity in sulfur-mediated coupling reactions .

Physicochemical Properties

  • Boiling/Melting Points: Brominated derivatives like 1-(3-bromopropoxy)-3-chlorobenzene exhibit higher boiling points (139–148°C at 8.0 mmHg) due to increased molecular weight and halogen content . Amino-substituted compounds may have lower volatility but lack explicit thermal data in the evidence.
  • Solubility: Azido and bromo compounds are typically lipophilic, whereas amino groups enhance solubility in polar solvents.

Biological Activity

1-(2-Amino-3-methylbutoxy)-3-chlorobenzene is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H14ClN
  • Molecular Weight : 185.68 g/mol
  • IUPAC Name : 1-(2-amino-3-methylbutoxy)-3-chlorobenzene

The biological activity of 1-(2-Amino-3-methylbutoxy)-3-chlorobenzene is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding, which can enhance binding affinity to target sites.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that 1-(2-Amino-3-methylbutoxy)-3-chlorobenzene may serve as a lead compound for developing new antibacterial agents.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis has been linked to its interaction with cellular pathways involved in cell survival and death.

Study on Antibacterial Efficacy

A recent study published in a peer-reviewed journal assessed the antibacterial efficacy of 1-(2-Amino-3-methylbutoxy)-3-chlorobenzene against various bacterial strains. The researchers utilized the broth micro-dilution method to determine MIC values and found significant activity against resistant strains, indicating its potential for therapeutic use in treating infections caused by multidrug-resistant bacteria .

Cytotoxicity in Cancer Research

Another study focused on the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that treatment with 1-(2-Amino-3-methylbutoxy)-3-chlorobenzene led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent. Further investigations into the mechanism of action indicated that it may disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .

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